1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound featuring a thiazepane ring, a trifluoromethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The thiazepane ring and trifluoromethyl group can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-methylphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of the trifluoromethyl group.
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)ethanone: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
1-(7-(o-Tolyl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, making this compound particularly interesting for drug development and other applications.
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NOS/c1-15-4-2-3-5-18(15)19-10-11-25(12-13-27-19)20(26)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,19H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQLVXAIQCYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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